molecular formula C14H12OS B075828 S-(4-methylphenyl) benzenecarbothioate CAS No. 10371-42-3

S-(4-methylphenyl) benzenecarbothioate

Cat. No.: B075828
CAS No.: 10371-42-3
M. Wt: 228.31 g/mol
InChI Key: KMGHFAGCHUDSMG-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) benzenecarbothioate is a thiocarbamate derivative characterized by a benzene ring substituted with a thioester group linked to a 4-methylphenyl moiety. Thiocarbamates are widely studied for their roles in medicinal chemistry and industrial applications, particularly due to their stability and reactivity in synthetic processes .

Properties

CAS No.

10371-42-3

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

S-(4-methylphenyl) benzenecarbothioate

InChI

InChI=1S/C14H12OS/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

KMGHFAGCHUDSMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2

Other CAS No.

10371-42-3

Origin of Product

United States

Chemical Reactions Analysis

Ewha-18278 free base undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include DMSO, ethanol, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Celecoxib (4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl] Benzenesulfonamide)

  • Structure : Celecoxib shares the 4-methylphenyl group with S-(4-methylphenyl) benzenecarbothioate but incorporates a pyrazole core and a sulfonamide substituent instead of a thioester .
  • Physicochemical Properties : Unlike thiocarbamates, sulfonamides like celecoxib exhibit higher polarity due to the sulfonamide group, enhancing water solubility. However, the trifluoromethyl group in celecoxib increases lipophilicity, impacting bioavailability .

1-(4-Methylphenyl)-1-Propanol

  • Structure: This secondary alcohol features a 4-methylphenyl group attached to a propanol chain, differing from the thioester linkage in this compound .
  • Physicochemical Properties: Alcohols like 1-(4-methylphenyl)-1-propanol have higher boiling points and hydrogen-bonding capacity compared to thiocarbamates, which may exhibit greater thermal stability due to sulfur’s electron-withdrawing effects .

2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-one

  • Structure: This pyridazinone derivative includes a 4-methylphenyl group but features a nitrogen-rich heterocyclic core, contrasting with the aromatic thioester in this compound .
  • Biological Activity : The compound demonstrated potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting that 4-methylphenyl derivatives can be optimized for therapeutic efficacy .

Physicochemical Properties Comparison

Compound Key Features Thermal Stability Polarity
This compound Thioester group, aromatic rings High (inferred) Moderate
Celecoxib Sulfonamide, pyrazole, trifluoromethyl Moderate High
1-(4-Methylphenyl)-1-propanol Alcohol, aliphatic chain Low High
2-(4-Methylphenyl)-pyridazinone Pyridazinone core, ketone Moderate Moderate

Note: Data inferred from structural analogs and evidence .

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